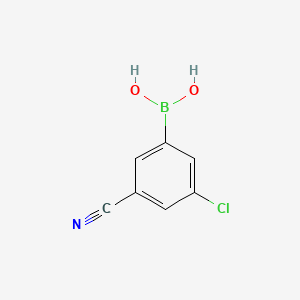

(3-Chloro-5-cyanophenyl)boronic acid

Description

(3-Chloro-5-cyanophenyl)boronic acid (CAS No. 915763-60-9) is a substituted arylboronic acid characterized by a chloro (-Cl) group at the 3-position and a cyano (-CN) group at the 5-position of the benzene ring. Its molecular formula is C₇H₄BClNO₂, with a molecular weight of 180.38 g/mol. The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceuticals, agrochemicals, and materials science . The electron-withdrawing nature of both substituents enhances its reactivity in forming carbon-carbon bonds while influencing its acidity and diol-binding capacity, critical for applications in catalysis and sensor technologies .

Propriétés

IUPAC Name |

(3-chloro-5-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVJQLYYHMZIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717286 | |

| Record name | (3-Chloro-5-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915763-60-9 | |

| Record name | (3-Chloro-5-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-5-CYANOPHENYLBORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-cyanophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-cyanophenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes to enhance efficiency and yield. The use of robust palladium catalysts and efficient recycling of reagents are key aspects of industrial production .

Analyse Des Réactions Chimiques

Types of Reactions: (3-Chloro-5-cyanophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, including 1,4-conjugate addition reactions and cross-coupling with diazoesters or potassium cyanate .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

1,4-Conjugate Addition: Ethenesulfonamides and a suitable base.

Cross-Coupling with Diazoesters: Diazoesters and a palladium catalyst.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

1,4-Conjugate Addition: Arylethanesulfonamides.

Cross-Coupling with Diazoesters: Biarylketones and phthalides.

Applications De Recherche Scientifique

(3-Chloro-5-cyanophenyl)boronic acid is widely used in scientific research due to its versatility in synthetic chemistry. Some of its applications include:

Mécanisme D'action

The mechanism of action of (3-Chloro-5-cyanophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium catalyst .

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

Substituted phenylboronic acids exhibit distinct properties based on substituent type, position, and electronic effects. Below is a comparative analysis of (3-Chloro-5-cyanophenyl)boronic acid with key analogs:

Key Observations :

- Substituent Position : Meta-substituted derivatives (e.g., 3-Cl, 5-CN) generally exhibit superior enzyme inhibition compared to ortho-substituted analogs due to reduced steric hindrance and optimized electronic interactions .

- Electron-Withdrawing Effects: The cyano group (-CN) in this compound increases Lewis acidity, enhancing its binding to diols and serine proteases compared to fluorine (-F) or trifluoromethyl (-CF₃) substituents .

Reactivity in Cross-Coupling Reactions

The chloro and cyano groups in this compound stabilize the boronate intermediate during Suzuki-Miyaura couplings, enabling efficient reactions with aryl halides. In contrast, alkyl-substituted analogs (e.g., 1-Bromo-2-ethylhexane) require palladium catalysts like Tetra(triphenylphosphine)palladium for activation, highlighting the target compound’s superior reactivity .

Anticancer and Antimicrobial Potential

The cyano group may enhance cellular uptake or target binding, as seen in 6-hydroxynaphthalen-2-yl boronic acid .

Stability and pH Sensitivity

The compound’s stability under basic conditions is critical for applications in drug delivery. Studies on 4-nitrophenylboronic acid reveal accelerated oxidation to phenol derivatives at pH > 10, a trend likely applicable to this compound due to its electron-deficient aromatic ring .

Activité Biologique

(3-Chloro-5-cyanophenyl)boronic acid, with the chemical formula CHBClNO and CAS number 915763-60-9, is a compound of increasing interest in medicinal chemistry and biotechnology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant studies and data.

| Property | Value |

|---|---|

| Molecular Formula | CHBClNO |

| Molar Mass | 181.38 g/mol |

| Density | 1.41 g/cm³ |

| Boiling Point | 364.3 ± 52.0 °C (predicted) |

| pKa | 6.19 ± 0.10 (predicted) |

Boronic acids, including this compound, are known to interact with various biological targets through their ability to form reversible covalent bonds with diols, which is critical for their activity as enzyme inhibitors. Specifically, these compounds have been shown to inhibit enzymes such as leucyl-tRNA synthetase , leading to the blockade of protein synthesis in bacteria and parasites .

Biological Activity

-

Antimicrobial Activity :

- Boronic acids exhibit significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various microorganisms by targeting essential metabolic pathways. For instance, it has been implicated in inhibiting bacterial β-lactamases, which are enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics .

-

Antiparasitic Potential :

- Research has highlighted the potential of boronic acids in treating parasitic infections. The compound's structural features allow it to interfere with the metabolic processes of parasites like Trypanosoma brucei, responsible for African sleeping sickness . The structure-activity relationship (SAR) studies suggest that modifications in the boronic acid structure can enhance its potency against these pathogens.

- Cytotoxicity and Selectivity :

Table 1: Summary of Biological Activity Data

Notable Findings

- Antiparasitic Activity : In vitro studies showed that derivatives of boronic acids, including this compound, exhibited potent activity against T. brucei, with pEC values indicating high efficacy .

- Mechanism Insights : The inhibition of leucyl-tRNA synthetase was confirmed as a primary mechanism through which this compound exerts its biological effects, leading to disrupted protein synthesis in susceptible organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.